![molecular formula C25H33NO5 B6042062 ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6042062.png)
ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate, also known as HEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant anti-inflammatory and analgesic activities in various animal models. ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has also been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Mechanism of Action
The mechanism of action of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been reported to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has also been shown to decrease the levels of prostaglandin E2 (PGE2), a lipid mediator of inflammation and pain. In addition, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects in various animal models. However, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate also has some limitations. It is a relatively new compound, and its pharmacokinetic and toxicological properties have not been fully characterized. In addition, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate may exhibit off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate. First, further studies are needed to elucidate the mechanism of action of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate and its potential off-target effects. Second, the pharmacokinetic and toxicological properties of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate need to be fully characterized to determine its suitability for clinical use. Third, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate could be modified to improve its pharmacological properties, such as its potency and selectivity. Finally, ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate could be used as a scaffold for the development of novel drugs with improved pharmacological profiles.
Synthesis Methods
The synthesis of ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate involves the condensation reaction of 4-(2-hydroxyethoxy)benzaldehyde with 3-(2-phenoxyethyl)piperidine-2,6-dione in the presence of ethyl chloroformate. The reaction is carried out in a solvent system consisting of dichloromethane and triethylamine. After completion of the reaction, the product is purified by column chromatography to obtain ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate in high yield and purity.
properties
IUPAC Name |
ethyl 1-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-(2-phenoxyethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5/c1-2-29-24(28)25(14-17-30-22-7-4-3-5-8-22)13-6-15-26(20-25)19-21-9-11-23(12-10-21)31-18-16-27/h3-5,7-12,27H,2,6,13-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDYPEXTRZXBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=C(C=C2)OCCO)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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